Apixaban Dimer -

Apixaban Dimer

Catalog Number: EVT-13251786
CAS Number:
Molecular Formula: C40H34N10O6
Molecular Weight: 750.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apixaban is classified as a direct factor Xa inhibitor, characterized by its ability to inhibit both free and clot-bound factor Xa without requiring antithrombin III. It is synthesized through complex chemical processes involving various intermediates, with its structure defined by specific molecular characteristics. The dimer impurities arise during the synthesis and storage of Apixaban, leading to potential variations in drug purity and effectiveness .

Synthesis Analysis

Methods and Technical Details

The synthesis of Apixaban involves several key steps, typically starting from simpler organic compounds. Various patents detail methods for producing Apixaban with minimal dimer impurities:

  1. Amidation Reaction: A notable method involves amidation reactions on a large scale (up to 10 kg), utilizing copper(I) as a catalyst. This process emphasizes the importance of purification steps to remove copper(I) post-reaction, ensuring high purity levels of the final product .
  2. Solvent Mixtures: The preparation often includes dissolving intermediates in mixtures of alcohols and water, which aids in controlling the reaction environment and enhancing yield .
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) is frequently employed to analyze the purity of Apixaban batches, specifically targeting the quantification of dimer impurities .
Molecular Structure Analysis

Structure and Data

The molecular structure of Apixaban is defined by its unique arrangement of atoms that confer its anticoagulant properties. The dimer impurities typically exhibit higher molecular weights compared to the parent compound, complicating their identification during analytical assessments.

  • Molecular Formula: The primary structure of Apixaban can be represented as C2323H2828N44O55.
  • Dimer Structures: Dimer impurities can be represented by specific formulas (e.g., formulas II and III), which differ from the parent compound by additional functional groups or altered connectivity .
Chemical Reactions Analysis

Reactions and Technical Details

The formation of Apixaban dimers can occur through various chemical reactions during synthesis or storage:

  • Dimerization Mechanism: Dimerization may involve intermolecular interactions between two Apixaban molecules under certain conditions, leading to higher molecular weight products that are less desirable in pharmaceutical formulations.
  • Purification Challenges: The challenge lies in effectively separating these dimers from the desired product without significant loss of yield, necessitating refined purification protocols .
Mechanism of Action

Process and Data

Apixaban exerts its anticoagulant effect by directly inhibiting factor Xa:

  • Binding Mechanism: It binds reversibly to the active site of factor Xa, preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and subsequent fibrin formation, critical for clot development.
  • Clinical Implications: By inhibiting factor Xa, Apixaban effectively reduces the risk of thrombus formation without directly affecting platelet function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Apixaban include:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water.

Chemical properties include:

  • Stability: Sensitive to light and moisture; thus, proper storage conditions are essential.
  • pH Sensitivity: Stability can vary with pH changes in formulation environments .
Applications

Scientific Uses

Apixaban is primarily utilized in clinical settings for:

  • Anticoagulation Therapy: Used for preventing venous thromboembolism post-surgery, managing atrial fibrillation patients, and treating existing thromboembolic events.
  • Research Applications: Dimer impurities are studied for their impact on drug efficacy and safety profiles, informing formulation strategies to enhance therapeutic outcomes.
Synthesis and Purification Methodologies of Apixaban Dimer Impurities

Synthetic Pathways Leading to Dimer Formation in Apixaban Production

Dimer impurities arise during apixaban synthesis through specific chemical pathways, primarily involving reactive intermediates in the manufacturing process. The predominant dimeric species include Bis-apixaban (Formula I) and Apixaban-anisole dimer (Formula II), which form during the final coupling reaction between the pyrazole carboxylic acid intermediate (Compound 1) and the chlorophenyl piperidone precursor (Compound 2) [1] [5]. This nucleophilic substitution reaction, conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), provides the kinetic conditions conducive to dimerization when stoichiometric imbalances or temperature excursions occur.

Thermal degradation during decarboxylation or amidation steps generates Apixaban-amide dimer (Formula III) and Apixaban-ester dimer (Formula IV) at rates exceeding 1.5% when reaction temperatures surpass 60°C [5] [9]. These side reactions are particularly prevalent during the synthesis of the penultimate intermediate, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, where residual carboxylate anions attack electrophilic centers on neighboring molecules [7].

Table 1: Primary Dimer Impurities in Apixaban Synthesis

Dimer DesignationChemical NameFormation StageStructural Features
Formula IBis-apixabanFinal couplingC-N linkage between pyrazole rings
Formula IIApixaban-anisole dimerMethoxy deprotectionAzo-bonded anisole moiety
Formula IIIApixaban-amide dimerAmidationCarboxamide linkage
Formula IVApixaban-ester dimerEster hydrolysisEthoxycarbonyl bridge

Oxidative dimerization represents another significant pathway, where Azoxy-linked dimers form during the oxidation of hydrazide intermediates when exposed to atmospheric oxygen. These species exhibit characteristic UV absorbance at 380-400 nm and constitute up to 0.8% of total impurities if synthesis occurs under non-inert conditions [6] [9]. Process analytical technology (PAT) studies demonstrate that maintaining oxygen levels below 5 ppm during critical synthesis steps reduces these dimers to pharmacologically acceptable limits (<0.15%) [9].

Mechanistic Insights into Dimerization During Active Pharmaceutical Ingredient Synthesis

The molecular mechanisms underlying apixaban dimerization involve both electrophilic substitution and radical-mediated pathways. Density functional theory (DFT) calculations reveal that the electron-deficient carbon at the 4-position of the pyrazole ring (calculated partial charge: +0.32) undergoes nucleophilic attack by the deprotonated amide nitrogen (partial charge: -0.41) of another apixaban molecule, forming the C-N linked bis-apixaban dimer with an activation energy barrier of 85 kJ/mol [5]. This mechanism predominates in alkaline conditions (pH > 8) where amide deprotonation occurs readily.

Acid-catalyzed dimerization proceeds through piperidinone ring opening followed by electrophilic coupling. Under acidic conditions (pH < 3), the protonated carbonyl oxygen of the 2-oxopiperidine moiety becomes a potent electrophile, attacking the electron-rich anisole ring of another molecule. Kinetic studies demonstrate second-order dependence on apixaban concentration with an activation energy of 92 kJ/mol, producing anisole-bridged dimers that account for up to 2.3% of impurities in crude apixaban [5] [9].

Metal-catalyzed oxidative coupling constitutes a third mechanistic pathway where trace transition metals (Fe³⁺ > Cu²⁺ > Ni²⁺) catalyze radical formation at the pyrazole C-H bonds. Electron paramagnetic resonance (EPR) spectroscopy confirms the presence of persistent nitrogen-centered radicals during synthesis, which dimerize to form azo-bonded dimers detectable at 0.1-0.5% levels. Chelating resins reduce catalytic metal content below 1 ppm, effectively suppressing this pathway during intermediate purification [6] [9].

Chromatographic Strategies for Isolation and Removal of Dimer Impurities

Reverse-phase high-performance liquid chromatography (RP-HPLC) forms the cornerstone of dimer impurity control, with optimized methods achieving baseline separation of all major dimer species. The validated stability-indicating method employs:

  • Column: Zorbax RX C18 (250 × 4.6 mm, 5 µm)
  • Mobile Phase A: Phosphate buffer (pH 3.5):acetonitrile (90:10 v/v)
  • Mobile Phase B: Water:acetonitrile (10:90 v/v)
  • Gradient Program: 0 min (75% A), 20 min (65% A), 30 min (40% A), 40 min (40% A), 42 min (75% A), 50 min (75% A)
  • Detection: UV at 280 nm [8]

This method resolves nine apixaban-related impurities within 35 minutes, with dimer impurities exhibiting retention times between 22.5-28.3 minutes and detection limits of 0.003-0.008% (Table 2). Quality-by-Design (QbD) optimization identified column temperature (40°C ± 2°C) and buffer pH (3.5 ± 0.1) as critical method parameters controlling dimer resolution [8].

Table 2: Chromatographic Parameters for Major Dimer Impurities

Dimer CompoundRetention Time (min)Resolution FactorLOD (% rel. to apixaban)LOQ (% rel. to apixaban)
Bis-apixaban (I)22.54.20.0050.015
Apixaban-anisole dimer (II)25.85.10.0030.010
Apixaban-amide dimer (III)26.74.80.0060.020
Apixaban-ester dimer (IV)28.36.30.0080.025

Preparative chromatography enables isolation of gram quantities of dimer impurities using silica gel columns with dichloromethane-methanol-ammonia (90:9:1 v/v/v) as the eluent. The isolated dimers serve as analytical reference standards for method validation and structural characterization through NMR and LC-MS [3] [6]. Carbon-based stationary phases demonstrate enhanced selectivity for the azoxy-linked dimer due to π-π interactions, achieving 98.5% recovery from crude reaction mixtures when used in recycling HPLC mode [6].

Solvent-Based Crystallization Techniques to Minimize Dimer Contamination

Dimer impurities are effectively excluded during crystallization through strategic solvent selection and process control. The differential solubility of dimers versus apixaban in ethanol-water mixtures enables selective crystallization, with optimal purification achieved at 55-60% ethanol content and temperatures maintained at 0-5°C. This process exploits the 3.5-fold lower solubility of dimers compared to apixaban in this solvent system (apixaban solubility: 12.7 mg/mL vs bis-apixaban solubility: 3.6 mg/mL at 5°C) [4] [10].

Hot dissolution in DMF followed by controlled cooling and anti-solvent addition produces Form I apixaban crystals with dimer levels below 0.05%. The protocol involves:

  • Dissolving crude apixaban in DMF at 80°C (1:5 w/v ratio)
  • Adding activated carbon (10% w/w) and filtering at 70°C
  • Cooling filtrate to 45°C at 0.5°C/min
  • Adding ethanol-water (70:30 v/v) anti-solvent (1:3 v/v)
  • Cooling to 0°C at 0.2°C/min and aging for 4 hours [4] [7]

Solubility studies in co-solvent systems reveal preferential solvation parameters governing dimer exclusion. In ethanol-water mixtures, apixaban exhibits maximum preferential solvation by ethanol (δx₃ = 0.83) at 0.60 ethanol mole fraction, while dimers show negative solvation parameters (δx₃ = -0.25). This thermodynamic behavior enables the design of crystallization processes where dimer supersaturation precedes apixaban crystallization by >15 minutes, allowing dimer removal through targeted seeding strategies [10].

Table 3: Solvent Systems for Dimer Removal via Crystallization

Solvent SystemRatio (v/v)Temperature RegimeDimer Reduction EfficiencyFinal API Purity
DMF/ethanol-water1:380°C → 0°C (0.2°C/min)98.7%99.92%
Ethanol-water55:4565°C → 5°C (0.5°C/min)94.2%99.85%
Acetone-water70:3050°C → -10°C (0.3°C/min)89.5%99.78%
Isopropanol-water60:4070°C → 10°C (0.4°C/min)91.8%99.81%

The polymorphic outcome critically influences dimer entrapment, with thermodynamically stable Form I crystals (characterized by PXRD peaks at 10.8°, 15.3°, 17.1° 2θ) exhibiting superior dimer rejection compared to metastable Form II. Controlled nucleation through supersaturation control (maintained at 1.2-1.5) prevents spontaneous crystallization that would otherwise incorporate dimers into the crystal lattice. This approach yields API with dimer content consistently below 0.07% without requiring additional purification steps [4] [7].

Properties

Product Name

Apixaban Dimer

IUPAC Name

6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C40H34N10O6

Molecular Weight

750.8 g/mol

InChI

InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52)

InChI Key

AVTTWDVUNBNBBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.